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Trimethylphenyl)ethanamine

Cat. No.: B3371699 Get Quote

Introduction

2-(2,4,6-trimethylphenyl)ethanamine, also known as 2,4,6-trimethylphenethylamine, is a

primary arylamine belonging to the broader class of phenethylamines.[1][2] Its structure is

characterized by an ethylamine group attached to a mesityl (2,4,6-trimethylphenyl) moiety. This

substitution pattern imparts significant steric hindrance and lipophilicity, which profoundly

influences its chemical reactivity and physical properties.[1] While not a widely studied

compound for its direct biological effects, it serves as a valuable synthetic intermediate and

building block in medicinal chemistry and materials science, particularly for creating larger,

sterically demanding molecules.[1][3] This guide provides a comprehensive overview of its

chemical properties, synthesis, potential applications, and toxicological considerations, tailored

for researchers and drug development professionals.

Core Chemical and Physical Properties
The fundamental physicochemical properties of 2-(2,4,6-trimethylphenyl)ethanamine and its

common hydrochloride salt are summarized below. The bulky, nonpolar mesityl group

increases the molecule's hydrophobic nature, affecting its solubility in various solvents.[1][2]
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Property Value (Free Base)
Value
(Hydrochloride
Salt)

Reference(s)

IUPAC Name

2-(2,4,6-

trimethylphenyl)ethan

amine

2-(2,4,6-

trimethylphenyl)ethan

amine;hydrochloride

[1][4]

Synonyms

2,4,6-

Trimethylphenethylami

ne

2-(2,4,6-

Trimethylphenyl)ethan

-1-amine

hydrochloride

[1][2][4]

CAS Number
76935-65-4 / 3167-10-

0
3167-10-0 [1][2][4]

Molecular Formula C₁₁H₁₇N C₁₁H₁₈ClN [1][2][4]

Molecular Weight 163.26 g/mol 199.72 g/mol [1][3][4]

Appearance - Solid [1]

Melting Point Not Available 296-305 °C [3]

Boiling Point Not Available Not Available -

Solubility

Influenced by

hydrophobic mesityl

group

Not specified [1][2]

Synthesis and Reactivity
The chemical behavior of 2-(2,4,6-trimethylphenyl)ethanamine is dictated by the interplay

between its basic amino group and the sterically bulky, electron-rich aromatic ring.

Reactivity Profile:

Steric Hindrance: The three methyl groups on the phenyl ring create significant steric bulk.

This feature can be leveraged for selective chemical transformations by restricting access to

the amine's nitrogen atom and the aromatic ring, thereby preventing or slowing down certain

reactions.[1]
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Basicity: As a primary amine, the lone pair of electrons on the nitrogen atom allows it to act

as a base and a nucleophile.

Electrophilic Aromatic Substitution: The 2,4,6-trimethylphenyl group is highly activated

towards electrophilic aromatic substitution due to the electron-donating nature of the three

methyl groups. These groups are ortho- and para-directing, making the available 3- and 5-

positions of the ring susceptible to attack by electrophiles like nitronium (NO₂⁺) or halogen

ions.[1]

Synthetic Pathways:

Several established methods in organic chemistry can be employed to synthesize this

compound.

Reductive Amination: A common and efficient strategy involves the reaction of 2,4,6-

trimethylbenzaldehyde with an amine source, such as ammonia or a protected equivalent, in

the presence of a reducing agent. The reaction proceeds through the formation of an imine

intermediate which is subsequently reduced to the target amine.[1]

Reduction of a Nitrile: A robust and widely used method is the reduction of the corresponding

nitrile, 2-(2,4,6-trimethylphenyl)acetonitrile. Strong reducing agents like lithium aluminum

hydride (LiAlH₄) are effective for this transformation. A similar synthesis has been

documented for the related compound 2-(4-methylphenyl)ethanamine.[5]

Experimental Protocols
Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative procedure for the synthesis of 2-(2,4,6-
trimethylphenyl)ethanamine from 2-(2,4,6-trimethylphenyl)acetonitrile, adapted from a

standard method for reducing arylacetonitriles.[5]

Materials:

2-(2,4,6-trimethylphenyl)acetonitrile

Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether

Distilled water

2N Sodium hydroxide (NaOH) solution

Magnesium sulfate (MgSO₄)

Nitrogen gas (inert atmosphere)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum

hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

Addition of Nitrile: 2-(2,4,6-trimethylphenyl)acetonitrile (1.0 equivalent) dissolved in

anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that

maintains a gentle reflux.

Reflux: After the addition is complete, the reaction mixture is refluxed for an additional 2-4

hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer

Chromatography (TLC).

Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the

sequential, dropwise addition of water (x mL), followed by 2N NaOH solution (x mL), and

finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is

known as the Fieser workup.

Filtration and Extraction: The resulting granular precipitate (aluminum salts) is removed by

vacuum filtration, and the solid residue is washed thoroughly with diethyl ether.

Drying and Concentration: The combined ethereal filtrates are dried over anhydrous

magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure

using a rotary evaporator to yield the crude product.
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Purification: The crude amine can be further purified by distillation under reduced pressure or

by conversion to its hydrochloride salt, which can be recrystallized.

Start: 2-(2,4,6-trimethylphenyl)
acetonitrile

Reaction Mixture:
- Dropwise Addition

- Reflux (2-4h)

LiAlH₄

in Anhydrous Ether

Workup:
- Cool to 0°C

- Quench (H₂O, NaOH)

Completion
Filtration:

- Remove Al Salts
- Wash with Ether

Drying & Concentration:
- Dry with MgSO₄

- Rotary Evaporation

Final Product:
2-(2,4,6-trimethylphenyl)

ethanamine

Purification
(optional)
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Caption: Workflow for the synthesis of 2-(2,4,6-trimethylphenyl)ethanamine.

Pharmacological and Toxicological Profile
Potential Pharmacological Role:

Direct pharmacological studies on 2-(2,4,6-trimethylphenyl)ethanamine are scarce in publicly

available literature. However, its identity as a phenethylamine derivative suggests potential

interactions with biological systems. The phenethylamine scaffold is a cornerstone for many

psychoactive and physiological drugs.[2][6]

Synthetic Intermediate: It is reportedly used as an intermediate in the synthesis of

pharmaceuticals, including local anesthetics and antiarrhythmic drugs, which often act by

modulating ion channels in nerve and cardiac tissues.[3]

Monoamine Transporter Ligand: Many phenethylamines are substrates or inhibitors of

monoamine transporters, such as the dopamine transporter (DAT), norepinephrine

transporter (NET), and serotonin transporter (SERT).[6] Amphetamine-type molecules act as

substrates that are transported into the presynaptic neuron, triggering the efflux of

neurotransmitters like dopamine.[6] The bulky mesityl group would significantly alter the

binding and transport kinetics compared to simpler phenethylamines.
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Hypothetical Mechanism of Phenethylamine-Type Drugs
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Caption: General mechanism for phenethylamine substrates at monoamine transporters.

Toxicology and Safety:
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Safety data for the free base is limited, but the hydrochloride salt is classified with several

hazards.

GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

The toxicology of its structural analogue, 2,4,6-trimethylaniline, is well-documented and may

offer insights into potential metabolic pathways. Aromatic amines can undergo metabolic

activation in the body, often through N-hydroxylation by cytochrome P450 enzymes. These N-

hydroxylated metabolites can be carcinogenic.[7] 2,4,6-trimethylaniline has been shown to

cause tumors in animal studies.[7] While this does not directly apply to the ethylamine

derivative, it highlights a potential area for toxicological investigation.
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Caption: Potential metabolic activation pathway for aromatic amines.

Conclusion

2-(2,4,6-trimethylphenyl)ethanamine is a primary amine whose chemical properties are

defined by its sterically hindered and electron-rich aromatic system. While detailed

pharmacological and toxicological data on the compound itself are not extensive, its structural

characteristics make it a useful building block in organic synthesis. Standard synthetic routes,

such as nitrile reduction or reductive amination, provide reliable access to this molecule. Its

classification as a phenethylamine suggests a potential for biological activity, and its structural

similarity to known carcinogenic anilines warrants careful handling and further toxicological

assessment, particularly if considered for applications in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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